4-nitro-N-(quinolin-8-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
33757-62-9 |
|---|---|
Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-nitro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H |
InChI Key |
HXWOKTOKXJLLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide typically involves the reaction of 8-aminoquinoline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The compound acts as a bidentate ligand , coordinating through the quinoline nitrogen (N1) and sulfonamide nitrogen (N2). Key complexes include:
Table 2: Metal complexes and structural properties
-
Synthesis : Metal complexes form via reaction with metal salts (e.g., ZnCl₂, Cu(OAc)₂) in methanol/ammonia .
-
Applications : These complexes exhibit unique electrochemical properties and potential in catalysis or medicinal chemistry .
Functional Group Reactivity
The nitro group and sulfonamide moiety enable further transformations:
-
Reduction : The nitro group can be reduced to an amine using sodium borohydride or catalytic hydrogenation, though specific yields are unreported.
-
Oxidation : Limited data exists, but oxidation of the quinoline ring may occur under strong acidic conditions .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound inhibits the NFκB pathway by interfering with IκBα phosphorylation/ubiquitination, as shown in cell-based assays (IC₅₀: 0.6–1.0 µM) . This activity is structure-dependent, requiring both the quinoline and sulfonamide groups .
Comparative Reactivity in Analogues
Table 3: Substituent effects on reactivity
| Substituent (R) | Reaction with Zn(II) | Yield (%) | Notes |
|---|---|---|---|
| 4-NO₂ | Fast coordination | 74 | Enhanced Lewis acidity |
| 4-OCH₃ | Slower kinetics | 62 | Electron-donating groups |
Scientific Research Applications
2-nitro-N-quinolin-8-ylbenzenesulfonamide is a chemical compound belonging to the class of sulfonamides, characterized by a sulfonamide group (-SO2NH2) attached to an aromatic ring. It has potential biological activities, particularly in medicinal chemistry and pharmacology. Research indicates it can serve as a lead compound in drug discovery, especially for targeting specific biological pathways.
Scientific Applications
2-nitro-N-(quinolin-8-yl)benzenesulfonamide has several scientific applications:
- Drug Discovery This compound is used as a lead compound for the development of new drugs. Its unique structure allows it to interact with biological targets, making it valuable in creating therapeutic agents.
- Targeting Specific Biological Pathways Research studies have highlighted its role in targeting specific biological pathways.
- NFκB Pathway Suppression N-(quinolin-8-yl)benzenesulfonamides can suppress the NFκB pathway . These molecules have demonstrated potency in cell-based assays, with indications suggesting the targeted activity lies within a common region of the NFκB pathway .
The mechanism of action for 2-nitro-N-quinolin-8-ylbenzenesulfonamide primarily involves its interaction with specific biological targets. The nitro group can be reduced, leading to reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions. Additionally, the quinoline ring has been shown to intercalate with DNA, which may contribute to its biological effects.
Potential Anticancer Activity
Pharmacological agents containing a sulfonyl pharmacophore have been widely used as antibacterial, anticarbonic anhydrase, antiviral, and hypoglycemic agents . Studies carried out by in vitro and/or in vivo approaches showed that sulfonyl derivatives also contain substantial antitumor activity .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the NF-κB pathway. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. By inhibiting this pathway, 4-nitro-N-(quinolin-8-yl)benzenesulfonamide can reduce inflammation and potentially induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The nitro-substituted derivative (target compound) exhibits moderate-to-high yields (60–97%) depending on the synthesis method (e.g., conventional heating vs. ultrasound-assisted) .
- Electron-withdrawing groups (-NO₂, -CF₃) generally result in lower yields compared to electron-donating groups (-OCH₃, -C(CH₃)₃), likely due to steric and electronic effects during sulfonamide bond formation .
Physicochemical Properties
Solubility and Stability
- 4-Nitro derivative: Poor aqueous solubility but stable in DMSO and methanol. The nitro group enhances polarity (PSA = 113.26 Ų), contributing to its use in coordination chemistry .
- 4-tert-Butyl derivative : Improved lipophilicity (logP = 4.62) due to the bulky tert-butyl group, making it suitable for membrane permeability studies .
- 4-Chloro derivative : Moderate solubility in chloroform and dichloromethane; the chloro group increases molecular rigidity, as evidenced by sharp NMR peaks .
Spectroscopic Features
- ¹H NMR : The nitro group in the target compound deshields adjacent protons, resulting in downfield shifts (δ 8.24 ppm) compared to methoxy-substituted analogues (δ 6.42 ppm) .
- Mass Spectrometry: The target compound shows a molecular ion peak at m/z 329.047 (M+H)⁺, consistent with its molecular formula. Fragmentation patterns involve cleavage at the sulfonamide bond, yielding quinoline-related ions (m/z 159, 144) .
NFκB Inhibition
- The target compound (PubChem CID: 161167) demonstrated moderate NFκB inhibitory activity (IC₅₀ = 18.6 µM) in OCI-Ly3 cells, outperforming 4-acetamido analogues (IC₅₀ > 50 µM) but less potent than C7-locked derivatives (IC₅₀ = 2.0 µM) .
- SAR Insight : The nitro group enhances electron-deficient character, improving binding to zinc-containing proteases compared to chloro or methyl substituents .
Antimicrobial and Anticancer Potential
- 4-Chloro derivative : Exhibited anti-HIV-1 activity (EC₅₀ = 0.1 µM) due to enhanced hydrophobic interactions with viral enzymes .
- 4-Acetamido derivative : Showed anticancer activity against breast cancer cells (GI₅₀ = 2.5 µM), attributed to the acetamido group’s hydrogen-bonding capacity .
Coordination Chemistry
The nitro group in the target compound facilitates chelation with metal ions. For example:
- Zinc complex [Zn(qnbsa)₂] : Exhibits a tetrahedral geometry with a molecular ion peak at m/z 720. Used in fluorescence-based sensing applications .
- Copper complex [Cu(qnbsa)₂]: Shows a square-planar structure and catalytic activity in oxidation reactions, outperforming morpholino-sulfonyl analogues .
Biological Activity
4-nitro-N-(quinolin-8-yl)benzenesulfonamide, a compound with the molecular formula C15H11N3O4S, has garnered attention in recent pharmacological studies due to its potential biological activities, particularly as an inhibitor of the NFκB signaling pathway and its anticancer properties. This article synthesizes findings from various research studies, highlighting the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N3O4S |
| Molecular Weight | 313.33 g/mol |
| CAS Number | 33757-62-9 |
| IUPAC Name | This compound |
Research indicates that this compound acts primarily as an NFκB inhibitor . The NFκB pathway is crucial in regulating immune response, inflammation, and cell survival. The compound has been shown to suppress NFκB activation in cell-based assays, with potencies as low as 0.6 µM . This inhibition suggests a mechanism where the compound interferes with upstream signaling events that activate NFκB, potentially through direct interaction with key regulatory proteins within this pathway.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives, including this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro studies demonstrated that this compound can inhibit cell proliferation in melanoma and other tumor cell lines. For instance, it showed a growth inhibition rate of 55.75% against the MALME-M melanoma cell line .
- Structure-Activity Relationship (SAR) : The presence of the nitro group and quinoline moiety appears to enhance the biological activity of these compounds. Modifications to these functional groups can significantly impact their potency against cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound's ability to inhibit NFκB suggests potential anti-inflammatory effects. By modulating the NFκB pathway, it may reduce the expression of pro-inflammatory cytokines and other mediators involved in chronic inflammatory diseases.
High-throughput Screening Results
A pivotal study conducted through high-throughput screening identified a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFκB pathway. This research confirmed that these compounds could be effective in both primary and secondary assays for NFκB activation, emphasizing their potential as therapeutic agents .
Comparative Studies
Comparative analyses with similar compounds have shown that while many benzenesulfonamides exhibit some level of activity against NFκB, this compound stands out due to its unique chemical structure and enhanced potency.
Q & A
Q. What experimental designs mitigate risks of degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) over 4 weeks identifies degradation products via LC-MS. Use argon-purged vials and amber glass to prevent photolysis. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard storage conditions (−20°C, desiccated) .
Q. How can AI-driven platforms enhance predictive synthesis and property optimization?
- Methodological Answer : Train neural networks on existing sulfonamide reaction datasets (e.g., USPTO) to predict optimal conditions. COMSOL Multiphysics simulations model heat/mass transfer in large-scale reactors. Reinforcement learning algorithms iteratively refine synthetic routes based on yield/purity feedback .
Data Analysis and Validation
Q. What statistical approaches validate reproducibility in multi-laboratory studies?
- Methodological Answer : Use interlaboratory comparison (ILC) protocols with standardized reference samples. Apply ANOVA to assess variance between labs. Bland-Altman plots quantify bias in spectroscopic measurements. Report confidence intervals (95%) for all critical parameters .
Q. How should researchers address crystallographic ambiguities in XRPD data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
